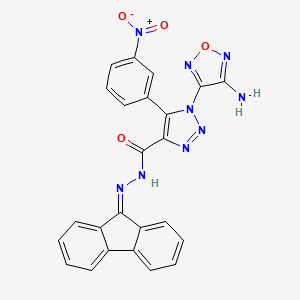![molecular formula C17H14N2OS B11542404 2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542404.png)
2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiophene ring, a formylphenyl group, and a carbonitrile group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the condensation of 4-formylbenzaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving solvents like ethanol or methanol, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The benzothiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-{[(E)-(4-carboxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.
Reduction: Formation of 2-{[(E)-(4-aminophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The benzothiophene ring may interact with hydrophobic pockets in biological molecules, affecting their activity. The carbonitrile group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Another compound with a carbonitrile group, used in various organic synthesis reactions.
Fludeoxyglucose: A compound with a similar structural motif, used in medical imaging.
Uniqueness
2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile stands out due to its combination of a benzothiophene ring and a formylphenyl group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C17H14N2OS |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[(E)-(4-formylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C17H14N2OS/c18-9-15-14-3-1-2-4-16(14)21-17(15)19-10-12-5-7-13(11-20)8-6-12/h5-8,10-11H,1-4H2/b19-10+ |
InChI Key |
KMKNBNZHRXTKLK-VXLYETTFSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=C(C=C3)C=O)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(C=C3)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Di-tert-butyl [4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]propanedioate](/img/structure/B11542333.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide](/img/structure/B11542337.png)
![2-bromo-N-(4-{[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11542342.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542343.png)
![N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11542350.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11542366.png)


![(2E,5E)-5-(furan-2-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11542374.png)
![2-(Benzoyloxy)-5-[(E)-{[2-(naphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate](/img/structure/B11542379.png)


![2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11542399.png)
